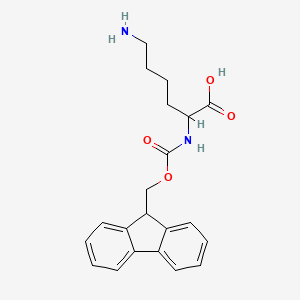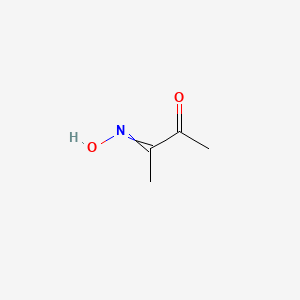
Diacetyl monoxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diacetyl monoxime, also known as 2,3-butanedione monoxime, is an organic compound with the molecular formula C4H7NO2. It is a member of the oxime family, characterized by the presence of the hydroxyimino functional group (-C=NOH) attached to a carbonyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diacetyl monoxime can be synthesized through several methods. One common approach involves the reaction of diacetyl (2,3-butanedione) with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds as follows:
CH3COCOCH3+NH2OH⋅HCl→CH3C(=NOH)COCH3+H2O+NaCl
The reaction is typically carried out in an aqueous medium at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of 3-hydroxyiminobutan-2-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Diacetyl monoxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the hydroxyimino group under mild conditions.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Substituted oximes and related derivatives.
Applications De Recherche Scientifique
Diacetyl monoxime has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is employed in biochemical assays and as an inhibitor of certain enzymes.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3-hydroxyiminobutan-2-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The compound may also act as a chelating agent, binding to metal ions and altering their biological availability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Butanedione: A diketone with similar structural features but lacking the hydroxyimino group.
3-Hydroxybutan-2-one: A hydroxyketone with a hydroxyl group instead of the hydroxyimino group.
2,3-Butanedione dioxime: An oxime derivative with two oxime groups.
Uniqueness
Diacetyl monoxime is unique due to the presence of both a carbonyl and a hydroxyimino group, which confer distinct reactivity and binding properties. This dual functionality allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot.
Propriétés
Formule moléculaire |
C4H7NO2 |
|---|---|
Poids moléculaire |
101.10 g/mol |
Nom IUPAC |
3-hydroxyiminobutan-2-one |
InChI |
InChI=1S/C4H7NO2/c1-3(5-7)4(2)6/h7H,1-2H3 |
Clé InChI |
FSEUPUDHEBLWJY-UHFFFAOYSA-N |
SMILES canonique |
CC(=NO)C(=O)C |
Point d'ébullition |
365 to 367 °F at 760 mmHg (NTP, 1992) |
melting_point |
171 to 172 °F (NTP, 1992) |
Description physique |
2-oxime 2,3-butanedione is a cream-colored powder. (NTP, 1992) Cream-colored solid; [CAMEO] White crystalline powder; [Alfa Aesar MSDS] |
Solubilité |
10 to 50 mg/mL at 64 °F (NTP, 1992) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




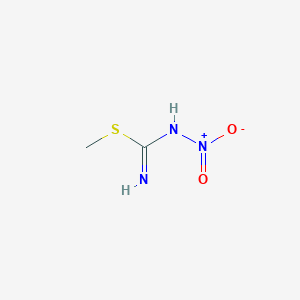
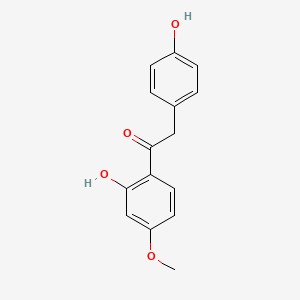

![N-Cyclohexylbenzo[d]thiazole-2-sulfonamide](/img/structure/B8817373.png)
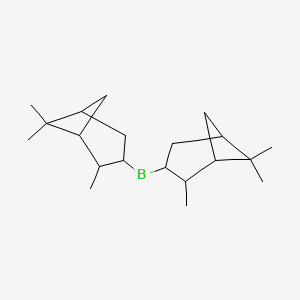
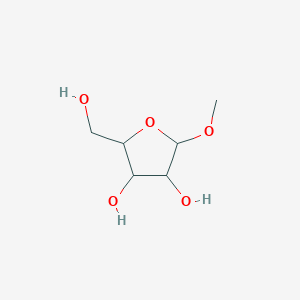
![(2-Benzo[1,3]dioxol-5-YL-thiazol-4-YL)-methanol](/img/structure/B8817398.png)
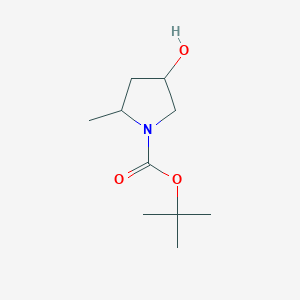
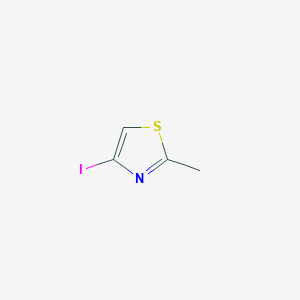
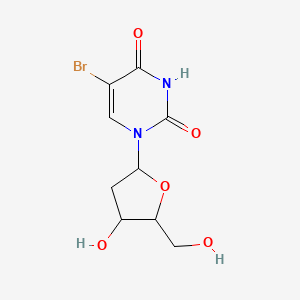
![1-(4'-Chloro-[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B8817439.png)
